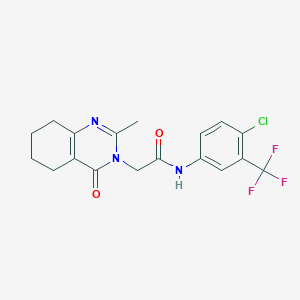

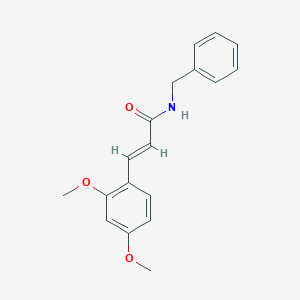

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide” is a chemical compound. It is also known as trans-2,4-Dimethoxycinnamic acid . The compound has a molecular formula of C11H12O4 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on the dithiolopyrrolone scaffold . Another related compound, methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, was synthesized from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd(II)-catalyzed Heck reaction .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The 3D structure may provide insights into the compound’s properties and potential interactions with other molecules.Aplicaciones Científicas De Investigación

Polymerization and Polymer Properties

- Controlled Radical Polymerization : Acrylamide derivatives, such as N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), have been effectively synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, showcasing controlled molecular weight and low polydispersity. This process is critical for the development of polymers with specific characteristics and applications (Mori, Sutoh, & Endo, 2005).

Molecular Docking and DFT Studies

- Spectral Analysis and Molecular Docking : Studies involving the dimer of (E)-3-(2,6-dichlorophenyl)-acrylamide, a related compound, have utilized molecular docking and density functional theory (DFT) to understand non-covalent interactions and spectroscopic data, providing insights into the molecular structure and potential applications in material science (Shukla, Chaudhary, & Pandey, 2020).

Surface Modification

- Grafting onto Polymers : Acrylamide has been used in grafting onto various polymers, such as styrene-(ethylene-co-butene)-styrene (SEBS), for surface modification. This research has implications for enhancing material properties like hydrophilicity or hydrophobicity, which can be essential in biomedical and industrial applications (Ruckert & Geuskens, 1996).

Solid State Synthesis and Crystal Growth

- Crystal Growth and Analysis : Solid-state synthesis of organic crystalline species, including those containing acrylamide moieties, has been explored. Studies have focused on crystal growth, thermal properties, and the atomic packing of these compounds, which are relevant to material science and pharmaceuticals (Gupta, Rai, Inbanathan, & Fleck, 2013).

Acrylamide Elimination and Reactivity

- Acrylamide Interaction with Mercaptans : The reactivity of acrylamide with mercaptans has been examined, leading to insights into the mechanisms that influence acrylamide content in foods. This research is crucial for understanding acrylamide's behavior in various environments and its potential mitigation (Hidalgo, Delgado, & Zamora, 2010).

Mecanismo De Acción

While the specific mechanism of action for “(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide” is not available, similar compounds have shown biological activity. For example, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been found to inhibit bacterial RNA polymerase (RNAP), displaying potent antimicrobial activity against certain bacteria .

Safety and Hazards

Direcciones Futuras

The future directions for research on “(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide” and similar compounds could involve further exploration of their biological activity and potential applications in medicine or other fields. For instance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have shown promise as bacterial RNA polymerase inhibitors , suggesting potential use in antimicrobial therapies.

Propiedades

IUPAC Name |

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-21-16-10-8-15(17(12-16)22-2)9-11-18(20)19-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHYUVNXKCFHCH-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)

![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)